REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])/[CH:5]=[CH:6]/[CH3:7])[CH3:2].C(O)C.[H][H]>N1C=CC=CC=1>[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([N:3]([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][CH:6]=[CH2:7])[CH3:2]
|
Name
|
|
Quantity
|
56.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(\C=C\C)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(\C=C\C)=O)CC
|
Name
|
C5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methylsuccinic acid 1-ethylester 4-diethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
ADDITION
|
Details
|
mixed derivative groups
|
Type
|
CUSTOM
|
Details
|
had been formed at a selectivity of conversion of 97.4 mol %
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CCC)=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CC=C)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |